molecular formula C11H12O4 B3155139 5-Allyloxy-2-hydroxy-benzoic acid methyl ester CAS No. 79250-47-8

5-Allyloxy-2-hydroxy-benzoic acid methyl ester

Cat. No.: B3155139
CAS No.: 79250-47-8
M. Wt: 208.21 g/mol
InChI Key: POKDIMSCQLGJQE-UHFFFAOYSA-N
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Description

5-Allyloxy-2-hydroxy-benzoic acid methyl ester (CAS 79250-47-8) is a synthetic benzoic acid derivative of significant interest in medicinal and organic chemistry research. This compound features a molecular formula of C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . Its structure incorporates both a methyl ester and an allyl ether group on a salicylic acid backbone, making it a versatile intermediate for further chemical transformations, such as Claisen rearrangements or hydrolysis reactions . The presence of the allyloxy group is a key structural feature, as allyl ethers are widely used in synthetic organic chemistry, often serving as protective groups for phenols or as partners in transition-metal-catalyzed reactions. The synthesis of such esters from hydroxybenzoic acids can be achieved using advanced methods, such as reaction with halogenated derivatives in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine, which helps minimize competing O-alkylation side reactions and improves yield . This compound serves as a valuable building block in pharmaceutical research, particularly in the development of novel antibacterial agents. Structure-Activity Relationship (SAR) studies on related benzoic acid esters and coumarin derivatives highlight the importance of specific substituents on the aromatic core for enhancing biological activity, especially against multidrug-resistant bacterial strains . Researchers can utilize this high-purity intermediate to synthesize and screen new chemical entities for antiplasmid or bacteriostatic properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-5-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h3-5,7,12H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKDIMSCQLGJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Allyloxy 2 Hydroxy Benzoic Acid Methyl Ester and Its Structural Analogs

Esterification Approaches in Benzoic Acid Chemistry

Esterification is a fundamental reaction in organic synthesis, typically involving the reaction of a carboxylic acid with an alcohol to form an ester and water. iajpr.com For hydroxybenzoic acids, the process requires careful consideration to avoid side reactions, such as O-alkylation of the phenolic hydroxyl group. google.com

Direct Esterification of 5-Allyloxy-2-hydroxybenzoic Acid with Methanol (B129727)

One direct route to the target molecule is the esterification of 5-allyloxy-2-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. researchgate.net

Common acid catalysts for this type of transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, and heterogeneous catalysts. researchgate.netgoogle.com The reaction is generally performed under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. For instance, the esterification of p-hydroxybenzoic acid demonstrates that the process can be slow and often requires a catalyst to achieve reasonable reaction rates. ui.ac.id A study on fluorinated aromatic carboxylic acids using methanol and a heterogeneous catalyst, UiO-66-NH₂, showed significant reduction in reaction time compared to traditional methods. rsc.org

Table 1: Conditions for Direct Esterification of Hydroxybenzoic Acids

Carboxylic Acid Precursor Alcohol Catalyst Conditions Outcome
5-Allyloxy-2-hydroxybenzoic Acid Methanol H₂SO₄ (catalytic) Reflux Forms the desired methyl ester.
p-Hydroxybenzoic Acid Glucose γ-Al₂O₃/SO₄ 100°C, DMSO Produces various ester products. ui.ac.id

Sequential O-Allylation of Hydroxybenzoic Acids Followed by Esterification

An alternative and often preferred synthetic strategy involves a two-step sequence: O-allylation of a suitable hydroxybenzoic acid precursor followed by esterification of the resulting carboxylic acid. This approach can offer better control and avoid potential side reactions. For example, starting with 2,5-dihydroxybenzoic acid, the more acidic 5-hydroxyl group can be selectively allylated first. The resulting 5-allyloxy-2-hydroxybenzoic acid is then esterified with methanol as described previously.

This sequential method is advantageous as it protects the phenolic group as an ether, preventing it from interfering with the subsequent esterification step. A similar strategy, though in reverse order (esterification then etherification), has been successfully employed in the synthesis of 2-propoxy-5-methylbenzoic acid to avoid difficult separation of intermediate products. nist.gov

O-Allylation Procedures for Phenolic Hydroxyl Groups

The Williamson ether synthesis is the classical method for forming aryl allyl ethers, involving the reaction of a phenoxide ion with an allyl halide. universiteitleiden.nl This reaction is fundamental to synthesizing the target compound from a dihydroxybenzoic acid precursor.

Regioselective O-Allylation of Dihydroxybenzoic Acid Methyl Esters

When a molecule contains multiple hydroxyl groups, achieving regioselectivity in the allylation reaction is crucial. In the case of dihydroxybenzoic acid methyl esters, such as methyl 2,5-dihydroxybenzoate (B8804636), the different electronic and steric environments of the hydroxyl groups allow for selective functionalization.

The 2-hydroxyl group is typically engaged in a strong intramolecular hydrogen bond with the adjacent ester carbonyl group. This interaction reduces its nucleophilicity and steric accessibility. researchgate.net In contrast, the 5-hydroxyl group is more exposed and electronically available for deprotonation and subsequent reaction with an allyl halide. This difference in reactivity allows for the preferential O-allylation at the 5-position. Studies on the regioselective alkylation of 2,4-dihydroxybenzaldehydes have shown that the 4-hydroxy group is selectively alkylated over the 2-hydroxy group for similar reasons. nih.govnih.gov This principle is directly applicable to the synthesis of 5-allyloxy-2-hydroxy-benzoic acid methyl ester from methyl 2,5-dihydroxybenzoate.

Role of Basic Conditions (e.g., K₂CO₃, NaH) and Solvents in Allylation Reactions

The choice of base and solvent is critical in O-allylation reactions as they significantly influence the reaction's efficiency and selectivity (O-alkylation vs. C-alkylation). pharmaxchange.info

Bases : A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. Weak inorganic bases like potassium carbonate (K₂CO₃) and cesium bicarbonate (CsHCO₃) are commonly used and often provide good yields and selectivity for O-alkylation. nih.govresearchgate.net Stronger bases such as sodium hydride (NaH) can also be employed, particularly for less reactive phenols. The choice of base can be critical; for instance, CsHCO₃ has shown superior results in some regioselective alkylations due to its higher solubility and the softer nature of the cesium ion, which favors the desired reaction pathway. nih.gov

Solvents : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are typically used for O-alkylation. nih.govpharmaxchange.info These solvents effectively solvate the cation of the base but poorly solvate the phenoxide anion, leaving it highly nucleophilic and ready to react with the allyl halide. pharmaxchange.info The solvent choice can dictate the reaction's outcome; using protic solvents like water or trifluoroethanol can favor C-alkylation by forming hydrogen bonds with the phenoxide oxygen, thereby shielding it. pharmaxchange.info

Table 2: Influence of Base and Solvent on Phenolic Allylation

Phenolic Substrate Base Solvent Alkylating Agent Primary Product
2,4-Dihydroxybenzaldehyde CsHCO₃ Acetonitrile Allyl Bromide 4-Allyloxy-2-hydroxybenzaldehyde nih.gov
3,5-Dihydroxybenzoate K₂CO₃ DMF Propargyl Bromide Mono-alkylated product unimi.it
Phenol (B47542) K₂CO₃ None (Solvent-free) Allyl Bromide Phenyl allyl ether researchgate.net
2-Naphthol Base DMF Benzyl (B1604629) Bromide O-alkylated product pharmaxchange.info

Catalytic Systems and Phase Transfer Catalysis in Etherification Reactions

To improve reaction efficiency and adopt greener methodologies, catalytic systems, particularly phase-transfer catalysis (PTC), are employed for the etherification of phenols. phasetransfercatalysis.com PTC facilitates the transfer of a reactant (like the phenoxide anion) from one phase (typically aqueous or solid) into another (organic), where the reaction with the alkylating agent occurs. researchgate.netchempedia.info

This technique uses a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) chloride) or polyethylene (B3416737) glycol (PEG), to shuttle the anion across the phase boundary. researchgate.nettandfonline.com The benefits of PTC include the use of inexpensive bases like NaOH or K₂CO₃, milder reaction conditions, avoidance of anhydrous solvents, and often higher yields. phasetransfercatalysis.comresearchgate.net Aromatic ethers have been synthesized in excellent yields by the etherification of phenols with alkyl halides, catalyzed by PEG400 under solvent-free conditions. tandfonline.comtandfonline.com

Beyond PTC, transition metal complexes based on palladium, ruthenium, and iridium have also been developed as catalysts for the O-allylation of phenols, often proceeding with high efficiency and selectivity. universiteitleiden.nl

Advanced and Green Chemistry Synthetic Protocols

The development of synthetic methodologies for this compound and its analogs is increasingly influenced by the principles of green chemistry. These principles prioritize the use of non-hazardous materials, reduction of waste, and enhancement of energy efficiency. This section explores modern, eco-friendly approaches applicable to the synthesis of benzoic acid esters, including the target compound, and examines catalytic oxidation strategies as a green alternative for forming the core acid and ester functionalities.

Exploration of Eco-friendly Approaches for Benzoic Acid Ester Synthesis

Traditional esterification methods, such as the Fischer-Speier esterification, often rely on strong mineral acids like sulfuric acid, which can lead to environmental and handling issues. Modern research focuses on replacing these with more benign and recyclable alternatives. Key areas of innovation include the use of novel catalysts and solvent systems, as well as energy-efficient reaction conditions.

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs):

Deep eutectic solvents (DES) and ionic liquids (ILs) have emerged as promising green alternatives in benzoic acid ester synthesis. dergipark.org.tr DES are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point lower than the individual components. dergipark.org.tr They can act as both the solvent and the catalyst, simplifying the reaction setup and workup. dergipark.org.tr For instance, a DES formed from p-toluene sulfonic acid (p-TSA) and benzyl tri-ethyl ammonium chloride (BTEAC) has been successfully used as a dual solvent-catalyst for the esterification of benzoic acid with various alcohols, achieving high conversions. dergipark.org.tr Similarly, novel Brønsted acidic ionic liquids have been shown to effectively promote Fischer esterifications under solvent-free, microwave-irradiated conditions, with the added benefit of being easily recoverable and recyclable. researchgate.net

Key Research Findings on DES and ILs in Benzoic Acid Esterification:

Catalyst SystemAlcoholTemperature (°C)Conversion/Yield (%)Reference
Deep Eutectic Solvent (p-TSA & BTEAC)Ethanol7588.3 dergipark.org.tr
Deep Eutectic Solvent (p-TSA & BTEAC)Butanol7587.8 dergipark.org.tr
Brønsted Acidic Ionic LiquidsVarious AlcoholsMicrowave77 - 98.5 researchgate.net
Natural Deep Eutectic Solvents (NADES)Various Alcohols60- jsynthchem.com

Biocatalysis and Other Green Methods:

Enzymatic catalysis, particularly using lipases, offers a highly selective and mild route for ester synthesis. researchgate.net This approach avoids harsh reaction conditions and the formation of byproducts, aligning perfectly with green chemistry principles. researchgate.net The advantages include high product purity and compatibility with sensitive functional groups that might not withstand traditional acidic conditions. researchgate.net

Other innovative methods include greener modifications of classic reactions. The Steglich esterification, for example, is often performed in hazardous chlorinated solvents. A modified protocol using acetonitrile as a safer solvent alternative has been developed, which provides comparable rates and yields while simplifying purification and reducing hazardous waste. jove.com Furthermore, solid acid catalysts like oven-dried Dowex H+ resin, sometimes used with sodium iodide (NaI), provide an effective, reusable, and environmentally friendly option for synthesizing even sterically hindered esters under relatively mild conditions. nih.gov The use of microwave irradiation can also accelerate reactions, leading to shorter reaction times and reduced energy consumption, as demonstrated in the synthesis of butyl benzoate. ijsdr.org

Catalytic Oxidation Strategies for Carboxylic Acid and Ester Formation

Catalytic oxidation offers a powerful and atom-economical route to carboxylic acids and esters from more readily available precursors like aldehydes or even hydrocarbons. These methods often utilize environmentally benign oxidants such as molecular oxygen or hydrogen peroxide.

A notable green protocol involves the selenium-catalyzed oxidation of aldehydes to produce carboxylic acids and esters. mdpi.com This method uses hydrogen peroxide as the oxidant in the presence of a selenium catalyst, proceeding under very mild conditions in water. mdpi.com The process is efficient for a variety of aldehydes, including those with electron-withdrawing groups, affording the corresponding methyl esters in excellent yields when performed in methanol. mdpi.com

Examples of Selenium-Catalyzed Oxidation of Aldehydes to Methyl Esters:

AldehydeProductYield (%)Reference
BenzaldehydeMethyl benzoate95 mdpi.com
4-ChlorobenzaldehydeMethyl 4-chlorobenzoate95 mdpi.com
4-NitrobenzaldehydeMethyl 4-nitrobenzoate94 mdpi.com

Another advanced strategy involves the direct C-H bond activation of arenes to form C-O bonds with carboxylic acids, directly yielding aryl esters. Recently developed Rhodium-Ruthenium (RhRu) bimetallic oxide cluster catalysts have shown remarkable efficiency in these Cross-Dehydrogenative Coupling (CDC) reactions. labmanager.com A key advantage of this system is its use of molecular oxygen as the sole, clean oxidant, making the process highly sustainable and atom-economical. labmanager.com

Oxidative cleavage of olefins is another established route to carboxylic acids. organic-chemistry.org While traditional methods often use strong oxidants, newer protocols employ catalytic systems like RuO2/BaTi4O9 in combination with sodium periodate (B1199274) (NaIO4) to efficiently cleave alkenes, yielding carboxylic acids in high yields. organic-chemistry.org Such a strategy could be envisioned for synthesizing the benzoic acid core from a precursor containing an appropriate alkene side chain.

Chemical Reactivity and Transformation Pathways of 5 Allyloxy 2 Hydroxy Benzoic Acid Methyl Ester

Pericyclic Rearrangements: Focus on the Claisen Rearrangement

The Claisen rearrangement, a significant carbon-carbon bond-forming reaction, is a cornerstone of synthetic organic chemistry. In the context of 5-Allyloxy-2-hydroxy-benzoic acid methyl ester, this nih.govnih.gov-sigmatropic rearrangement is a pivotal transformation that unlocks diverse molecular architectures.

Acid-Catalyzed Claisen Rearrangement of 5-Allyloxy-2-hydroxy-benzoic acid and its Esters

The thermal Claisen rearrangement of allyl aryl ethers typically requires high temperatures. However, the introduction of an acid catalyst can facilitate the reaction under milder conditions. The acid-catalyzed Claisen rearrangement of 5-Allyloxy-2-hydroxy-benzoic acid and its esters has been a subject of detailed investigation, revealing intricate details about its regioselectivity and subsequent cyclization pathways. rsc.org

A key aspect of the Claisen rearrangement of 5-Allyloxy-2-hydroxy-benzoic acid esters is the regioselectivity of the allyl group migration to the aromatic ring. Research has shown that the acid-catalyzed rearrangement exhibits a high degree of regioselectivity, with the allyl group preferentially migrating to the 6-position of the aromatic nucleus. rsc.org This regiochemical outcome is noteworthy because, unlike thermal rearrangements where internal hydrogen bonding can play a directing role, the control in the acid-catalyzed variant appears to be independent of this factor. rsc.org The reaction proceeds smoothly, indicating a well-defined and predictable pathway for the formation of the 6-allyl intermediate. rsc.org

Following the initial regioselective Claisen rearrangement, the resulting 6-allyl-substituted intermediate undergoes further acid-catalyzed cyclization. This secondary transformation leads to the formation of heterocyclic structures, primarily substituted isocoumarins and benzofurans. rsc.org

One of the significant products of the acid-catalyzed cascade is 3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin. The formation of this isocoumarin (B1212949) derivative proceeds from the rearranged intermediate through an intramolecular cyclization process facilitated by the acidic conditions. This pathway highlights the synthetic utility of the acid-catalyzed Claisen rearrangement in constructing complex heterocyclic systems from relatively simple starting materials. rsc.org

In addition to isocoumarins, the reaction also yields substituted benzofurans, specifically 4-alkoxycarbonyl-2,3-dihydro-5-hydroxy-2-methylbenzofurans. The formation of these benzofuran (B130515) derivatives represents an alternative cyclization pathway for the 6-allyl intermediate. The distribution between the isocoumarin and benzofuran products can be influenced by the reaction conditions and the nature of the ester group. rsc.org

The choice of the catalytic system is crucial in directing the outcome of the Claisen rearrangement. Trifluoroacetic acid (TFA) has been demonstrated to be a highly effective catalyst for this transformation. When 5-Allyloxy-2-hydroxy-benzoic acid and its esters are refluxed in trifluoroacetic acid, they are smoothly converted into the corresponding isocoumarin and benzofuran products. rsc.org The potent acidity of TFA facilitates both the initial rearrangement and the subsequent cyclization steps.

The nature of the ester residue (alkoxycarbonyl group) also plays a role in the reaction, influencing the distribution of the final products. While the rearrangement is regioselective to the 6-position across different esters, the ratio of the resulting isocoumarin to benzofuran can vary.

The following table summarizes the products obtained from the trifluoroacetic acid-catalyzed rearrangement of various 5-allyloxy-2-hydroxy-benzoic acid esters:

Starting Material (Ester Group)Major Products
Methyl3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and 4-methoxycarbonyl-2,3-dihydro-5-hydroxy-2-methylbenzofuran
Ethyl3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and 4-ethoxycarbonyl-2,3-dihydro-5-hydroxy-2-methylbenzofuran
Propyl3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and 4-propoxycarbonyl-2,3-dihydro-5-hydroxy-2-methylbenzofuran
Isopropyl3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and 4-isopropoxycarbonyl-2,3-dihydro-5-hydroxy-2-methylbenzofuran
Butyl3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and 4-butoxycarbonyl-2,3-dihydro-5-hydroxy-2-methylbenzofuran

This table is based on the findings that the reaction smoothly converts the esters into the corresponding isocoumarin and benzofuran derivatives. rsc.org

Mechanistic Elucidation of Rearrangement and Cyclization Steps

The aromatic Claisen rearrangement is a key thermal or acid-catalyzed reaction of this compound. This process involves a tandfonline.comtandfonline.com-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a concerted mechanism. wikipedia.orgbyjus.com The reaction is intramolecular and involves a highly ordered cyclic transition state, leading to the migration of the allyl group from the ether oxygen to the ortho position of the benzene (B151609) ring. wikipedia.orgquora.com

The mechanism commences with the movement of six electrons in a cyclic fashion. The allyl group's terminal carbon forms a new carbon-carbon bond with the aromatic ring's carbon atom ortho to the original ether linkage. Simultaneously, the carbon-oxygen bond of the ether cleaves, and the pi bond within the allyl group shifts. This concerted process results in the formation of a non-aromatic cyclohexadienone intermediate. quora.comchempedia.info The reaction is driven by the formation of a more stable carbonyl group. wikipedia.org

Following the rearrangement, the aromaticity of the ring is restored through tautomerization. The hydrogen atom at the ortho position, where the allyl group has attached, is transferred to the carbonyl oxygen of the cyclohexadienone intermediate, yielding the phenolic product, methyl 3-allyl-2,5-dihydroxybenzoate. Studies on related allyl aryl ethers have shown that this rearrangement is generally exothermic. wikipedia.org The kinetics of the Claisen rearrangement are typically first-order. wikipedia.org While polar solvents can accelerate the reaction, the core mechanistic pathway remains consistent. byjus.com

In the context of this compound, the presence of the hydroxyl and methyl ester groups can influence the reaction's regioselectivity and rate, though the fundamental tandfonline.comtandfonline.com-sigmatropic mechanism is preserved. Subsequent to the Claisen rearrangement, the newly formed ortho-allyl phenol (B47542) can potentially undergo intramolecular cyclization reactions. For instance, the phenolic hydroxyl group could, under certain conditions, add to the double bond of the allyl group, leading to the formation of a dihydrofuran ring system. The specifics of such cyclization pathways, including the required catalysts (acid or base) and reaction conditions, would determine the final product structure.

Reactions Involving the Allyloxy Moiety

The allyloxy group in this compound presents a reactive site for various transformations, particularly at the carbon-carbon double bond.

Oxidative Transformations of the Alkene (e.g., Epoxidation, Cleavage)

The double bond of the allyloxy group is susceptible to a range of oxidative reactions.

Epoxidation: The alkene can be converted to an epoxide, forming methyl 2-hydroxy-5-(oxiran-2-ylmethoxy)benzoate. This transformation can be achieved using various epoxidizing agents. Common reagents for this purpose include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. Other methods for the epoxidation of allyl ethers involve transition metal catalysts in the presence of an oxidant like hydrogen peroxide or an organic hydroperoxide. google.comgoogle.com For instance, tungsten-catalyzed asymmetric epoxidation of allylic alcohols with hydrogen peroxide has been reported, suggesting the feasibility of similar approaches for related ethers. acs.org Microbial-based stereoselective epoxidation of phenyl allyl ether has also been demonstrated, offering a route to chiral epoxides. nih.gov

Oxidative Cleavage: The double bond can be cleaved to yield aldehydes or carboxylic acids. A mild method for the oxidative cleavage of allyl ethers to their corresponding aldehydes involves the use of an oxoammonium salt, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (4-NHAc-TEMPO+ BF4−). rsc.orgrsc.orgresearchgate.netnih.gov This reaction often proceeds in a biphasic solvent system under gentle heating. Another approach involves a one-pot method where the allyl group undergoes dihydroxylation with osmium tetroxide, followed by periodate (B1199274) scission of the resulting vicinal diol. acs.org This sequence ultimately leads to the cleavage of the carbon-carbon double bond.

Oxidative Transformation Reagent(s) Product Type
Epoxidationm-CPBAEpoxide
EpoxidationTransition metal catalyst + H₂O₂/ROOHEpoxide
Oxidative CleavageOxoammonium salt (e.g., Bobbitt's salt)Aldehyde
Oxidative CleavageOsO₄ (cat.), NMO, then NaIO₄Aldehyde/Carboxylic Acid

Addition Reactions to the Double Bond (e.g., Hydrogenation)

The alkene moiety readily undergoes addition reactions.

Hydrogenation: The carbon-carbon double bond of the allyloxy group can be reduced to a single bond through catalytic hydrogenation, yielding methyl 2-hydroxy-5-propoxybenzoate. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). rsc.org The reaction is generally performed at room temperature and atmospheric pressure. Asymmetric transfer hydrogenation of allylic alcohols has also been achieved, suggesting that stereoselective reductions of the double bond in related ethers might be possible with appropriate chiral catalysts. shu.edu Hydrogenolysis, or the cleavage of the C-O bond of the ether, can sometimes be a competing reaction during hydrogenation, particularly with certain catalysts like lithium aluminum hydride. acs.org

Reactions at the Methyl Ester Functional Group

The methyl ester group of this compound is a key site for nucleophilic acyl substitution reactions.

Hydrolysis Reactions to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-allyloxy-2-hydroxy-benzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method for ester hydrolysis. chemistrysteps.comucoz.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. tcd.ieacs.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.comstudysmarter.co.uk This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion. chemistrysteps.comucoz.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. Studies on the hydrolysis of the closely related methyl salicylate (B1505791) have provided detailed kinetic and mechanistic insights applicable to this system. iosrjournals.orgnih.govucsb.edu

Acid-Catalyzed Hydrolysis: This is a reversible process that is essentially the reverse of Fischer esterification. chemistrysteps.com The reaction is typically performed by heating the ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in an excess of water. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and deprotonation of the resulting oxonium ion yields the carboxylic acid. To drive the equilibrium towards the products, it is often necessary to remove the methanol as it is formed.

Hydrolysis Condition Catalyst Key Mechanistic Step Final Product (before workup)
Basic (Saponification)NaOH or KOHNucleophilic attack by OH⁻Carboxylate salt
AcidicH₂SO₄ or HClProtonation of C=O, nucleophilic attack by H₂OCarboxylic acid

Transesterification Reactions

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.comgoogle.com This reaction is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed from the reaction mixture as it forms.

For example, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield benzyl 5-allyloxy-2-hydroxybenzoate. Various catalysts can be employed for transesterification, including strong acids (like sulfuric acid), strong bases (like sodium methoxide), and organometallic compounds (such as titanium alkoxides). google.com Studies on the transesterification of methyl salicylate with benzyl alcohol using solid acid catalysts like modified zirconia have demonstrated the feasibility of such transformations. tandfonline.comcore.ac.uk The choice of catalyst and reaction conditions (e.g., temperature) can significantly influence the reaction rate and yield. google.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a range of chemical modifications. Its nucleophilic character allows for reactions such as alkylation and acylation, providing pathways to a variety of derivatives with modified properties.

Further Alkylation or Acylation Reactions

Alkylation:

The hydrogen atom of the phenolic hydroxyl group can be substituted with an alkyl group through O-alkylation. This reaction is typically carried out by treating the parent compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. The base, commonly a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the alkylating agent in a nucleophilic substitution reaction (SN2).

The choice of solvent is crucial for the success of the alkylation reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.

Starting MaterialAlkylating AgentBaseProduct
This compoundMethyl IodideK₂CO₃5-Allyloxy-2-methoxy-benzoic acid methyl ester
This compoundEthyl BromideK₂CO₃5-Allyloxy-2-ethoxy-benzoic acid methyl ester

Acylation:

Similarly, the phenolic hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the compound with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst.

The acylation of the phenolic hydroxyl group introduces an acyl group, which can significantly alter the electronic and steric properties of the molecule. This reaction is fundamental in the synthesis of many pharmaceutical compounds and functional materials.

Starting MaterialAcylating AgentBaseProduct
This compoundAcetyl ChloridePyridine2-(Acetyloxy)-5-allyloxy-benzoic acid methyl ester
This compoundBenzoyl ChloridePyridine2-(Benzoyloxy)-5-allyloxy-benzoic acid methyl ester

The search yielded information on related compounds, such as various substituted benzoic acid methyl esters and other hydroxybenzoic acid derivatives. However, no specific ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, or gas chromatography-mass spectrometry data for this compound could be located.

Therefore, it is not possible to provide the requested article with the specified advanced spectroscopic and analytical characterization, as the foundational data is absent from the accessible scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a unique pattern of absorption bands, each corresponding to the vibrational frequency of a specific bond. Analysis of these bands provides a molecular fingerprint, confirming the presence of the key structural motifs.

The spectrum is largely defined by the functionalities of the methyl salicylate core and the appended allyl group. A prominent, broad absorption band is typically observed in the region of 3100-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. This broadening is a result of intramolecular hydrogen bonding between the hydroxyl group and the adjacent ester's carbonyl group.

The carbonyl (C=O) stretching vibration of the methyl ester group gives rise to a strong, sharp absorption band typically found between 1680-1720 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and the intramolecular hydrogen bonding. Aromatic C=C stretching vibrations are observed as a series of sharp peaks in the 1450-1620 cm⁻¹ region.

The presence of the allyloxy substituent introduces several characteristic peaks. The C-O-C (ether) linkage is identified by its asymmetric stretching vibration, which typically appears as a strong band in the 1200-1250 cm⁻¹ range. The allyl group's terminal C=C double bond gives rise to a medium-intensity stretching band around 1640-1650 cm⁻¹. Additionally, the stretching vibrations of the vinylic =C-H bonds are expected to appear just above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic HydroxylO-H stretch (H-bonded)3100-3300Broad, Strong
Methyl EsterC=O stretch1680-1720Strong, Sharp
Aromatic RingC=C stretch1450-1620Medium to Strong
Allyl Group=C-H stretch3020-3080Medium
Allyl GroupC=C stretch1640-1650Medium
Aryl EtherC-O-C asymmetric stretch1200-1250Strong
Methyl GroupC-H stretch2850-2960Medium

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound, purifying the final product, and assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, which typically involves the allylation of a precursor like methyl 2,5-dihydroxybenzoate (B8804636), TLC can be used to track the consumption of the starting material and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel 60 F254) alongside spots of the starting materials. The plate is then developed in a suitable mobile phase. A common solvent system for separating phenolic compounds is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or ethanol. For instance, a mobile phase of hexane:ethyl acetate (e.g., in a 7:3 v/v ratio) is often effective.

Under UV light (254 nm), the aromatic compounds appear as dark spots. The starting material, being more polar due to the free hydroxyl group, will have a lower retention factor (Rf value) than the less polar product where one hydroxyl group has been converted to an allyloxy ether. The progress of the reaction can be visualized by the diminishing intensity of the starting material spot and the increasing intensity of the product spot. The reaction is considered complete when the starting material spot is no longer visible.

Compound Stationary Phase Mobile Phase (Hexane:Ethyl Acetate) Expected Rf Value Visualization
Methyl 2,5-dihydroxybenzoate (Starting Material)Silica Gel 60 F2547:3~0.3UV light (254 nm)
This compound (Product)Silica Gel 60 F2547:3~0.6UV light (254 nm)

Column Chromatography for Product Purification

Following the completion of the reaction, column chromatography is the standard method for purifying the crude this compound from unreacted starting materials, reagents, and byproducts. This technique operates on the same principles as TLC but on a preparative scale.

The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. The choice of eluent (mobile phase) is critical for achieving good separation and is typically determined by prior TLC analysis. A solvent system that provides a good separation of Rf values on the TLC plate (e.g., Rf of the product around 0.3-0.4) is often a good starting point for column chromatography. A gradient elution, starting with a less polar solvent system (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate, is often employed.

The less polar product will elute from the column first, followed by more polar impurities and any unreacted starting material. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. A system analogous to that used for similar compounds, such as petroleum ether/ethyl acetate, has proven effective. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to determine the purity of the final product and to quantify its concentration. For compounds like this compound, reversed-phase HPLC is the most common mode. nih.gov

In this setup, a nonpolar stationary phase (e.g., a C18 silica column) is used with a polar mobile phase. The mobile phase is typically a mixture of water (often acidified with formic, acetic, or phosphoric acid to suppress ionization of the phenolic hydroxyl group) and an organic solvent like acetonitrile (B52724) or methanol. farmaciajournal.comsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target compound from any remaining impurities.

The analyte is detected as it elutes from the column, most commonly using a UV-Vis detector set at a wavelength where the aromatic compound strongly absorbs (e.g., around 305-310 nm). oup.com The retention time (RT) is a characteristic parameter for the compound under specific chromatographic conditions. The purity of the sample is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Elution Gradient: Start with 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 310 nm
Expected RT Longer than salicylic (B10762653) acid due to increased hydrophobicity

Chemical Reactions and Mechanisms

Claisen Rearrangement

The most significant reaction of this compound is the Claisen rearrangement. This rsc.orgrsc.org-sigmatropic rearrangement involves the intramolecular migration of the allyl group from the oxygen atom to a carbon atom of the aromatic ring. The reaction is typically induced by heating the compound, often in a high-boiling solvent.

The regioselectivity of the Claisen rearrangement of this specific ester has been a subject of study acs.org. The initial rearrangement product is a dienone intermediate, which then tautomerizes to re-establish aromaticity, yielding an allyl-substituted 2,5-dihydroxybenzoic acid methyl ester. The position of the allyl group on the ring is influenced by the electronic and steric effects of the existing substituents.

Other Reactions

In addition to the Claisen rearrangement, the functional groups of this compound can undergo other chemical transformations:

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Hydroxyl Group Reactions: The phenolic hydroxyl group can be further functionalized, for example, through etherification or esterification, provided that appropriate protecting group strategies are employed to avoid reactions at other sites.

Allyl Group Reactions: The double bond of the allyl group can participate in various addition reactions, such as hydrogenation or halogenation.

Computational Chemistry and Molecular Modeling Studies of 5 Allyloxy 2 Hydroxy Benzoic Acid Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 5-Allyloxy-2-hydroxy-benzoic acid methyl ester, DFT calculations would typically begin with a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be calculated. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the hydroxyl, ether, and carbonyl groups would be expected to be regions of high electron density.

The total electronic energy and thermodynamic properties, such as enthalpy and Gibbs free energy, can also be computed. These energetic parameters are crucial for assessing the molecule's stability and its potential to participate in chemical reactions.

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzoic Acid Ester (Illustrative)

ParameterBond/AngleTheoretical Value (Illustrative)
Bond LengthC=O~1.22 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthC-O (hydroxyl)~1.36 Å
Bond LengthC-O (ether)~1.37 Å
Bond AngleO=C-O~124°
Bond AngleC-O-C (ether)~118°
Dihedral AngleC-C-O-C (ester)~180° (planar conformation)
Note: This table is for illustrative purposes based on typical values for similar compounds, as specific data for this compound is not available.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Shifts, Vibrational Frequencies)

Quantum chemical methods are also proficient at predicting spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for interpreting experimental spectra and confirming molecular structures. The calculated shifts for this compound would be expected to correlate well with experimental values, aiding in the assignment of each peak to a specific proton or carbon atom in the molecule.

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For the target molecule, characteristic vibrational frequencies would be predicted for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and various vibrations associated with the aromatic ring and the allyl group.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insights into a molecule's reactivity and its role in chemical reactions.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and allyloxy groups, indicating its propensity to act as an electron donor. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the aromatic ring, signifying its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid Ester

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Note: These are representative values. The actual energies for this compound would need to be calculated specifically.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent properties.

For this compound, MD simulations could be used to study the flexibility of the allyloxy side chain and its preferred orientations relative to the benzene (B151609) ring. By simulating the molecule in a solvent, such as water or an organic solvent, one can also investigate the solute-solvent interactions and how they influence the molecule's conformation and dynamics.

MD simulations can provide insights into the accessibility of different reactive sites and the dynamic processes that precede a chemical reaction. For example, the simulation could reveal the frequency and duration of specific conformations that are necessary for a reaction to occur.

Theoretical Studies of Reaction Mechanisms (e.g., Transition State Analysis for Claisen Rearrangement)

A significant area where computational chemistry excels is in the elucidation of reaction mechanisms. For this compound, a particularly relevant reaction is the Claisen rearrangement, a docbrown.infodocbrown.info-sigmatropic rearrangement of an allyl phenyl ether.

Theoretical studies, often employing DFT, can be used to map out the potential energy surface of the reaction. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design (if applicable for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. While no specific QSAR models for derivatives of this compound are reported, the methodology is highly applicable.

If a series of derivatives of this compound were synthesized and tested for a particular activity (e.g., antimicrobial or anti-inflammatory), a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each derivative, which are numerical representations of their structural and physicochemical properties. These descriptors can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and reducing the need for extensive experimental screening. For instance, QSAR studies on other hydroxyl benzoic esters have successfully modeled their antibacterial activity using quantum chemical parameters.

Exploration of Molecular Interactions and Supramolecular Chemistry

Intramolecular Hydrogen Bonding Networks (e.g., O-H...O interactions)

A predominant feature of the molecular structure of 5-Allyloxy-2-hydroxy-benzoic acid methyl ester is the presence of a strong intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester group at the 1-position. This O-H...O interaction results in the formation of a stable six-membered pseudo-ring.

This type of intramolecular hydrogen bonding is a common and well-studied phenomenon in ortho-hydroxy-substituted benzoic acid derivatives. The formation of this bond significantly influences the planarity of the molecule and the orientation of the ester group relative to the aromatic ring. Spectroscopic and computational studies on analogous compounds have demonstrated that this interaction is robust and plays a key role in the molecule's conformational preference.

Interaction Type Atoms Involved Geometric Feature
Intramolecular Hydrogen BondO-H (hydroxyl) and C=O (ester)Formation of a six-membered pseudo-ring

Intermolecular Interactions in Crystal Structures and Solution

While specific crystallographic data for this compound is not extensively reported in publicly available literature, the potential for various intermolecular interactions can be inferred from its molecular structure and studies of related compounds. In the solid state, molecules would likely pack in a manner that maximizes favorable intermolecular contacts.

These interactions could include:

π-π Stacking: The aromatic rings of adjacent molecules can engage in stacking interactions, contributing to the stability of the crystal lattice.

C-H...O Interactions: Hydrogen atoms on the aromatic ring and the alkyl chains of the allyloxy and methyl ester groups can form weak hydrogen bonds with oxygen atoms of neighboring molecules.

In solution, the persistence of the strong intramolecular hydrogen bond would limit the ability of the hydroxyl and ester groups to participate in extensive intermolecular hydrogen bonding with solvent molecules or other solute molecules. However, dimerization through other weaker interactions might still occur, depending on the solvent and concentration.

Supramolecular Assembly and Self-Organization Principles

The principles of supramolecular chemistry provide a framework for understanding how molecules of this compound might self-organize into larger, ordered structures. The interplay of the various non-covalent forces is central to this process.

Benzoic acid derivatives are well-known building blocks for liquid crystalline materials. The ability to form ordered yet fluid phases is highly dependent on molecular shape and intermolecular interactions. For this compound, the presence of the flexible allyloxy chain introduces a degree of anisotropy to the molecular shape.

The self-assembly of this compound into ordered structures is a direct consequence of the cumulative effect of the non-covalent interactions discussed. The hierarchy of these interactions, with the intramolecular hydrogen bond being the most dominant, followed by π-π stacking and weaker C-H...O and van der Waals forces, would guide the formation of specific packing motifs in the solid state. The precise arrangement would seek to optimize these interactions, leading to a thermodynamically stable crystal lattice. The study of such systems provides valuable insights into the rational design of functional materials with desired structural and electronic properties.

Applications and Emerging Research Areas in Chemical Science

Versatility as a Chemical Building Block in Advanced Organic Synthesis

5-Allyloxy-2-hydroxy-benzoic acid methyl ester is a multifaceted building block in organic synthesis, primarily due to the presence of three distinct functional groups: a phenol (B47542), an ester, and an allyl ether. This trifecta of reactivity allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecules.

The allyloxy group is of particular importance as it can undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. The acid-catalyzed Claisen rearrangement of methyl 5-allyloxy-2-hydroxybenzoate has been investigated, revealing that the regiochemical outcome is independent of the internal hydrogen bonding that can occur in similar thermal rearrangements. rsc.org This allows for predictable synthetic routes to allyl-substituted hydroxybenzoic acid derivatives. A similar compound, 3-allyloxy-5-methoxybenzoic acid methyl ester, is known to undergo an allylic rearrangement to form a mixture of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester and 4-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester, which can then be further modified. prepchem.com

The synthetic utility of this compound is further exemplified by the various reactions its constituent functional groups can participate in. The phenolic hydroxyl group can be alkylated or acylated, the methyl ester can be hydrolyzed or converted to other derivatives, and the allyl group offers a plethora of modification possibilities, including oxidation, reduction, and addition reactions.

Contributions to Materials Science and Polymer Chemistry

The unique chemical architecture of this compound makes it a promising candidate for applications in materials science and polymer chemistry. Its ability to be incorporated into larger structures and subsequently modified allows for the creation of materials with tailored properties.

Precursor for Functional Polymers and Macromolecules

While direct polymerization of this compound is not extensively documented, its structure suggests its potential as a monomer for the synthesis of functional polymers. The phenolic hydroxyl and carboxylic acid (after hydrolysis of the ester) groups can be utilized in step-growth polymerization to form polyesters or polycarbonates. The pendant allyloxy group would then be available for further functionalization, introducing specific properties to the polymer backbone. For instance, metal-organic frameworks (MOFs) have been synthesized using p-hydroxybenzoic acid, demonstrating its capability to form extended structures. rsc.org

Post-Polymerization Modification Strategies Utilizing the Allyloxy Group (e.g., epoxidation for further functionalization)

The allyloxy group is a versatile handle for post-polymerization modification. This allows for the synthesis of a base polymer which can then be tailored for various applications by chemically altering the allyl group. Common modifications include:

Epoxidation: The double bond of the allyl group can be converted to an epoxide, which is a highly reactive functional group that can be opened by a variety of nucleophiles to introduce new functionalities.

Thiol-ene reactions: The allyl group can readily react with thiols in the presence of a radical initiator or UV light, providing an efficient method for grafting molecules onto the polymer chain.

Hydroformylation: This reaction can introduce an aldehyde group, which can then be used in a variety of subsequent reactions.

Oxidation: The allyl group can be oxidized to form a diol or cleaved to form an aldehyde or carboxylic acid.

These post-polymerization modification strategies allow for the creation of a library of polymers with diverse functionalities from a single parent polymer.

Component in the Development of New Functional Materials (e.g., liquid crystals)

Derivatives of hydroxybenzoic acid are known to exhibit liquid crystalline properties. While there is no direct report on liquid crystals derived from this compound, the structural similarity to known liquid crystal precursors suggests its potential in this area. The rigid benzoic acid core provides the necessary mesogenic unit, and the flexible allyloxy chain can influence the packing and, therefore, the liquid crystalline phase behavior.

Mechanistic Chemical Biology (Focus on Chemical Design and Interactions)

The 2-hydroxy-benzoic acid scaffold is a well-known pharmacophore present in many biologically active compounds, most notably aspirin. This suggests that derivatives of this compound could be designed to interact with biological targets. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and shown to possess analgesic activity, with in-silico studies suggesting interactions with cyclooxygenase (COX) enzymes. mdpi.com The allyloxy group of this compound provides a site for further chemical modification to potentially enhance binding affinity and selectivity for specific biological targets. The design of such molecules would focus on understanding the structure-activity relationship, where variations in the substituent at the 5-position could modulate the biological activity.

Design of Scaffolds for Chemical Probes (e.g., linking to biomolecules)

The 2-hydroxybenzoic acid framework, a core component of this compound, is recognized as a promising chemical scaffold for the development of selective inhibitors for various enzymes. This scaffold can serve as a "warhead" for designing chemical probes to explore biological systems. nih.gov The allyloxy group at the 5-position and the methyl ester at the carboxyl group offer versatile handles for chemical modification, allowing for the attachment of reporter molecules (such as fluorophores or biotin) or for linkage to biomolecules like proteins and nucleic acids.

The reactivity of the allyl group, for instance, can be exploited for click chemistry reactions or thiol-ene conjugations, providing an efficient means of bioconjugation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amine functionalities on biomolecules using standard carbodiimide (B86325) chemistry. These modifications can transform the parent compound into a bespoke chemical probe for studying specific biological processes or for identifying novel therapeutic targets.

The design of such probes based on the this compound scaffold would benefit from its inherent ability to interact with certain biological targets, a feature shared with other salicylic (B10762653) acid derivatives. By appending various functional groups, researchers can modulate the compound's physicochemical properties, such as solubility and cell permeability, to suit the specific requirements of a biological investigation.

Molecular Docking Studies to Elucidate Ligand-Target Binding Patterns (e.g., with enzyme active sites for related derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 2-hydroxybenzoic acid, molecular docking studies have been instrumental in elucidating their binding patterns within the active sites of enzymes. nih.gov These studies reveal key molecular interactions that are fundamental to the compound's biological activity and provide a rational basis for the design of more potent and selective derivatives.

In studies involving related 2-hydroxybenzoic acid derivatives and their interactions with enzymes like SIRT5, a sirtuin deacetylase, several critical binding interactions have been identified. nih.gov These typically involve:

Salt Bridges and Hydrogen Bonds: The carboxylate group of the 2-hydroxybenzoic acid moiety often forms bidentate salt bridges with positively charged amino acid residues, such as arginine, and hydrogen bonds with residues like tyrosine within the enzyme's active site. nih.gov

Hydrogen Bonding: The hydroxyl group at the 2-position is a key hydrogen bond donor, frequently interacting with amino acid residues like valine. nih.gov

Pi-Pi Stacking: The aromatic ring of the benzoic acid scaffold can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine and tyrosine, further stabilizing the ligand-protein complex. nih.gov

Table 1: Predicted Molecular Interactions of this compound with a Hypothetical Enzyme Active Site

Functional Group of LigandType of InteractionPotential Interacting Amino Acid Residue
Carboxylate (after hydrolysis)Salt Bridge, Hydrogen BondArginine, Tyrosine
2-Hydroxyl GroupHydrogen BondValine
Aromatic RingPi-Pi StackingPhenylalanine, Tyrosine
5-Allyloxy GroupHydrophobic InteractionLeucine, Isoleucine, Valine
Methyl EsterVan der Waals, potential H-bondGlycine, Serine

These computational predictions are invaluable for guiding the synthesis of new derivatives with improved binding affinities and specificities. For example, modifying the length or functionality of the allyloxy chain could optimize interactions within a hydrophobic pocket, potentially leading to enhanced biological activity.

Investigation of Enzymatic Reactions and Degradation Pathways involving the Compound or its Derivatives

The metabolic fate of this compound is of significant interest, as it determines the compound's duration of action and potential for bioaccumulation. A primary enzymatic reaction that this compound is expected to undergo is hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is commonly catalyzed by esterases present in various tissues and microorganisms. academicjournals.orgchemspider.com

The general scheme for the enzymatic hydrolysis is as follows:

This compound + H₂O ---(Esterase)---> 5-Allyloxy-2-hydroxy-benzoic acid + Methanol (B129727)

Following ester hydrolysis, the resulting carboxylic acid derivative would likely enter metabolic pathways common to other phenolic compounds. The degradation of the aromatic ring is a key step, often initiated by hydroxylation followed by ring cleavage. These reactions are typically catalyzed by mono- and dioxygenase enzymes.

Potential degradation pathways for the 5-allyloxy-2-hydroxybenzoic acid core, based on known metabolic routes of similar compounds, could involve:

O-Dealkylation: The ether linkage of the allyloxy group could be cleaved to yield 2,5-dihydroxybenzoic acid (gentisic acid) and an allyl fragment.

Hydroxylation: Additional hydroxyl groups could be introduced onto the aromatic ring, leading to polyhydroxylated intermediates.

Ring Cleavage: The aromatic ring of the hydroxylated intermediates can be cleaved by dioxygenases, leading to the formation of aliphatic dicarboxylic acids that can then enter central metabolic pathways like the Krebs cycle.

Understanding these enzymatic reactions and degradation pathways is crucial for assessing the compound's pharmacological profile and its environmental impact. For instance, the rate of ester hydrolysis will influence the concentration and residence time of the active carboxylic acid form in a biological system. Similarly, the biodegradability of the compound is a key factor in determining its persistence in the environment.

Table 2: Potential Enzymatic Reactions and Degradation Steps for this compound

Reaction TypeEnzyme ClassSubstrateProduct(s)
Ester HydrolysisEsteraseThis compound5-Allyloxy-2-hydroxy-benzoic acid, Methanol
O-DealkylationMonooxygenase5-Allyloxy-2-hydroxy-benzoic acid2,5-Dihydroxybenzoic acid, Allyl fragment
Aromatic HydroxylationMonooxygenase5-Allyloxy-2-hydroxy-benzoic acidHydroxylated derivatives
Aromatic Ring CleavageDioxygenaseHydroxylated derivativesAliphatic dicarboxylic acids

Future Directions and Research Perspectives for 5 Allyloxy 2 Hydroxy Benzoic Acid Methyl Ester

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future synthesis of 5-Allyloxy-2-hydroxy-benzoic acid methyl ester will likely focus on optimizing efficiency and adhering to the principles of green chemistry. Current synthetic approaches typically involve the Williamson ether synthesis, reacting methyl 2,5-dihydroxybenzoate (B8804636) with an allyl halide. While effective, this method can be improved. Future research could explore the following avenues:

Catalytic Approaches: The use of phase-transfer catalysts or metal-based catalysts could enhance reaction rates and yields, allowing for milder reaction conditions and reduced solvent usage.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher purity products and easier scalability. This methodology would be ideal for the large-scale production of this compound.

Bio-catalysis: The enzymatic synthesis of this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Synthetic Route Potential Advantages Key Research Focus
Catalytic Synthesis Higher efficiency, milder conditionsDevelopment of novel catalysts
Flow Chemistry Scalability, high purityReactor design and optimization
Bio-catalysis High selectivity, sustainabilityEnzyme screening and engineering

Exploration of New Reactivity Profiles and Transformation Pathways

The unique arrangement of an allyl group, a hydroxyl group, and a methyl ester on a benzene (B151609) ring in this compound opens up a wide array of potential chemical transformations. Future research is expected to delve into the selective reactivity of these functional groups.

Claisen Rearrangement: The allyl ether moiety is a prime candidate for the Claisen rearrangement, which would yield a C-allylated derivative. The regioselectivity of this rearrangement will be a key area of investigation.

Metal-Catalyzed Cross-Coupling: The aromatic ring can be further functionalized through various cross-coupling reactions, such as Suzuki or Heck coupling, to introduce new substituents and build molecular complexity.

Cyclization Reactions: The proximity of the allyl and hydroxyl groups may facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds.

Transformation Potential Product Class Key Research Question
Claisen Rearrangement Allylated phenolsRegioselectivity of allylation
Cross-Coupling Bi-aryl derivativesCatalyst and substrate scope
Intramolecular Cyclization Dihydrofuran derivativesReaction conditions and stereocontrol

Advanced Applications in Functional Materials and Supramolecular Systems

The structural features of this compound make it an attractive candidate for the development of functional materials and supramolecular assemblies.

Polymer Chemistry: The allyl group can participate in polymerization reactions, leading to the formation of functional polymers with tailored properties. These polymers could find applications in coatings, adhesives, or drug delivery systems.

Liquid Crystals: The rigid aromatic core combined with a flexible side chain suggests potential for the design of novel liquid crystalline materials.

Supramolecular Chemistry: The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, enabling the formation of self-assembled structures such as gels, films, and capsules.

Application Area Key Feature Utilized Potential Functionality
Functional Polymers Allyl groupCross-linking, post-polymerization modification
Liquid Crystals Anisotropic molecular shapeDisplay technologies, sensors
Supramolecular Gels Hydrogen bondingStimuli-responsive materials

Integration with Modern Computational and Analytical Techniques for Deeper Understanding

To fully unlock the potential of this compound, its properties and reactivity must be understood at a fundamental level. Modern computational and analytical techniques will be indispensable in this endeavor.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict reaction pathways, spectroscopic properties, and electronic structures. This will aid in the rational design of new experiments and materials.

Advanced Spectroscopy: Techniques such as 2D NMR, X-ray crystallography, and mass spectrometry will be crucial for the unambiguous characterization of new compounds and materials derived from this compound.

Technique Information Gained Impact on Research
DFT Calculations Reaction mechanisms, electronic propertiesGuiding synthetic strategy
2D NMR Spectroscopy Detailed molecular structureUnambiguous characterization
X-ray Crystallography Solid-state packing, conformationUnderstanding intermolecular interactions

Potential as a Modular Unit in Complex Chemical Systems

Beyond its direct applications, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for orthogonal chemical modifications, making it a valuable synthon in multistep organic synthesis. Future research will likely see this compound incorporated into the synthesis of natural products, pharmaceuticals, and other complex target molecules. The ability to selectively manipulate each functional group will be key to its utility as a modular unit.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Allyloxy-2-hydroxy-benzoic acid methyl ester, and what experimental parameters influence yield?

  • Methodology :

  • Esterification and Functionalization : Start with 2-hydroxybenzoic acid derivatives. Allyl groups can be introduced via nucleophilic substitution or coupling reactions. For example, allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Methyl Ester Formation : Use methanol and acid catalysis (e.g., H₂SO₄) or diazomethane for esterification. Control reaction temperature (typically 60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Reaction time, stoichiometry of allylating agents, and pH control during esterification significantly impact yield. For example, excess allyl bromide (1.5–2.0 eq.) improves substitution efficiency .

Q. How is this compound characterized, and what analytical techniques are essential for validation?

  • Methodology :

  • Spectroscopy :
  • NMR : Confirm substitution patterns (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; δ 4.5–5.5 ppm for allyloxy groups) .
  • IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .
  • Chromatography :
  • GC/MS : Monitor purity and fragmentation patterns (e.g., m/z peaks corresponding to methyl ester and allyloxy groups) .

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for quantitative analysis .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent spreading. Dispose of waste via approved chemical channels .
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the thermochemical properties of this compound?

  • Methodology :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate Gibbs free energy .
  • Key Properties : Predict bond dissociation energies (allyloxy group: ~280 kJ/mol) and acid dissociation constants (pKa ≈ 3.5 for the phenolic -OH) .
  • Validation : Compare computed IR spectra and dipole moments with experimental data to refine exchange-correlation functionals .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Case Study : Discrepancies in reaction kinetics (e.g., slower-than-predicted hydrolysis rates).

  • Approach :

Replicate Experiments : Ensure consistent conditions (pH, temperature, solvent purity) .

Adjust DFT Parameters : Include solvation effects (e.g., PCM model) and dispersion corrections for non-covalent interactions .

Advanced Analytics : Use LC-MS/MS to detect trace intermediates or byproducts not accounted for in simulations .

  • Example : Disagreement in ester hydrolysis activation energy (DFT: 45 kJ/mol vs. experimental: 55 kJ/mol) may arise from solvent dynamics not modeled .

Q. How does the compound’s stability vary under different environmental conditions (e.g., UV exposure, humidity)?

  • Methodology :

  • Accelerated Aging Studies :
  • UV Stability : Expose samples to 365 nm UV light; monitor degradation via HPLC every 24 hours .
  • Humidity Tests : Store at 40°C/75% RH; assess hydrolysis by tracking free benzoic acid formation .
  • Surface Reactivity : Use microspectroscopic imaging (AFM-IR) to study adsorption on silica surfaces, mimicking indoor lab environments .
    • Findings : Allyloxy groups degrade faster under UV than methoxy analogs due to radical formation .

Q. What are the mechanistic pathways for the compound’s reaction with nucleophiles (e.g., hydroxide ions)?

  • Methodology :

  • Kinetic Studies : Conduct pseudo-first-order experiments with excess NaOH. Monitor ester cleavage via conductivity or pH titration .
  • Isotopic Labeling : Use D₂O to trace proton transfer steps in hydrolysis .
  • Computational Mapping : Identify transition states (TS) using Nudged Elastic Band (NEB) methods in DFT. TS for ester hydrolysis typically involves tetrahedral intermediate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Allyloxy-2-hydroxy-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Allyloxy-2-hydroxy-benzoic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.